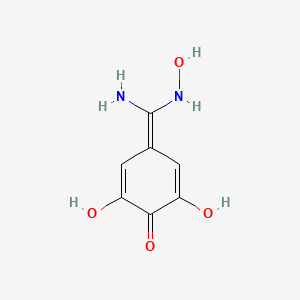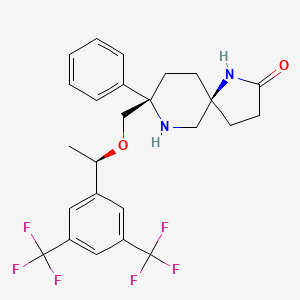
Pantoprazol-Natrium-Hydrat
Übersicht
Beschreibung
Pantoprazole sodium is a proton pump inhibitor used primarily for the treatment of stomach ulcers, gastroesophageal reflux disease (GERD), and other conditions involving excessive stomach acid production . It works by inhibiting the final step in gastric acid production, providing relief from symptoms and promoting healing of the esophagus and stomach lining .
Wirkmechanismus
Target of Action
Pantoprazole sodium hydrate primarily targets the (H+, K+)-ATPase enzyme . This enzyme, also known as the gastric proton pump , is located at the secretory surface of gastric parietal cells . It plays a crucial role in the final step of gastric acid production .
Mode of Action
Pantoprazole sodium hydrate exerts its effects by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding prevents the final step in gastric acid production, leading to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by pantoprazole sodium hydrate is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, pantoprazole disrupts this pathway, suppressing the production of gastric acid . This suppression can help manage conditions related to gastric acid hypersecretion, such as gastroesophageal reflux disease (GERD), erosive esophagitis, and Zollinger-Ellison Syndrome .
Pharmacokinetics
The pharmacokinetic properties of pantoprazole sodium hydrate include its absorption, distribution, metabolism, and excretion (ADME). Pantoprazole has a bioavailability of 77% . It is metabolized in the liver, primarily by the CYP2C19 and CYP3A4 enzymes . The elimination half-life of pantoprazole is approximately 1-2 hours , and it is excreted in both urine and feces .
Result of Action
The primary result of pantoprazole sodium hydrate’s action is the suppression of gastric acid secretion . This suppression can promote the healing of tissue damage caused by gastric acid, prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and manage pathological hypersecretory conditions . Long-term use of pantoprazole has been associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients, and an increased risk of developing hypomagnesemia and hypocalcemia .
Action Environment
The action of pantoprazole sodium hydrate can be influenced by environmental factors. For instance, pantoprazole is a benzimidazole derivative that is activated in an acidic environment . Furthermore, the transformation of pantoprazole sodium heterosolvate to pantoprazole sodium sesquihydrate can occur in situ due to the association between molecules of water and the solvent used .
Wissenschaftliche Forschungsanwendungen
Pantoprazol-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in Studien verwendet, die Protonenpumpenhemmer und deren Synthese betreffen.
5. Wirkmechanismus
Pantoprazol-Natrium übt seine Wirkung aus, indem es kovalent an das H+/K+-ATPase-Enzym in den Magenschleimhautzellen bindet . Diese Bindung hemmt den letzten Schritt der Magensäureproduktion und führt zu einer signifikanten Reduktion sowohl der basalen als auch der stimulierten Säuresekretion . Die Hemmung ist irreversibel, und eine neue Enzymsynthese ist erforderlich, um die Säureproduktion wieder aufzunehmen .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Pantoprazol-Natrium kann durch einen mehrstufigen Prozess synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 2-Chlormethyl-3,4-Dimethoxypyridinhydrochlorid mit 5-Difluormethoxy-2-Mercaptobenzimidazol in Gegenwart einer Base, gefolgt von Oxidation zur Bildung des Sulfoxids . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden: Die industrielle Produktion von Pantoprazol-Natrium beinhaltet oft ähnliche Synthesewege, jedoch im größeren Maßstab. Der Prozess umfasst Schritte wie Lösungsmittelextraktion, Kristallisation und Reinigung, um eine hohe Reinheit und Ausbeute zu erzielen . Fortschrittliche Techniken wie Molekularsiebe und Phasentransferkatalysatoren können eingesetzt werden, um die Effizienz zu verbessern und Verunreinigungen zu reduzieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pantoprazol-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen:
Reduktion: Kann mit Reduktionsmitteln wie Natriumborhydrid erzielt werden.
Substitution: Involves often nucleophile Substitutionsreaktionen mit Basen wie Natriumhydroxid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide und Sulfone, die Zwischenprodukte bei der Synthese von Pantoprazol-Natrium sind .
Vergleich Mit ähnlichen Verbindungen
Pantoprazol-Natrium gehört zur Klasse der Protonenpumpenhemmer, zu der auch ähnliche Verbindungen wie Omeprazol, Esomeprazol, Lansoprazol, Dexlansoprazol und Rabeprazol gehören .
Vergleich:
Omeprazol: Ähnliche Wirksamkeit, jedoch möglicherweise unterschiedliche pharmakokinetische Eigenschaften.
Esomeprazol: Das S-Isomer von Omeprazol, das unter bestimmten Bedingungen oft als effektiver angesehen wird.
Lansoprazol: Vergleichbare Wirkung, jedoch möglicherweise unterschiedliche Einsetzzeit und Wirkungsdauer.
Dexlansoprazol: Eine modifizierte Form von Lansoprazol mit einer dualen verzögerten Freisetzung.
Rabeprazol: Ähnlicher Mechanismus, jedoch möglicherweise eine schnellere Wirkungseinsetzung.
Einzigartigkeit: Pantoprazol-Natrium ist einzigartig in seiner spezifischen Bindungsaffinität und Wirkungsdauer, was es zu einer bevorzugten Wahl für bestimmte klinische Bedingungen macht .
Eigenschaften
CAS-Nummer |
164579-32-2 |
|---|---|
Molekularformel |
C16H16F2N3NaO5S |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide;hydrate |
InChI |
InChI=1S/C16H14F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3;;1H2/q-1;+1; |
InChI-Schlüssel |
CGJRLPRCWSHOFU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.O.O.[Na+].[Na+] |
Kanonische SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.[Na+] |
Siedepunkt |
586.9±60.0 °C at 760 mmHg |
Color/Form |
Off-white solid |
melting_point |
149-150 139-140 °C, decomposes Mol wt: 405.36. White to off-white solid; mp: >130 °C (dec); UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/ |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Löslichkeit |
Freely soluble in water. In water, 48 mg/L at 25 °C /Estimated/ |
Dampfdruck |
1.25X10-12 mm Hg at 25 °C /Estimated/ |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)





![5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE](/img/structure/B1662413.png)
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)






